

"Anti-infective agent 4" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anti-infective agent 4

Cat. No.: B12404897

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In-depth Technical Guide: Anti-infective Agent 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-infective agent 4, also identified as compound 73 in recent literature, is a novel nitroimidazopyrazinone derivative demonstrating potent in vitro and in vivo activity against the protozoan parasite *Trypanosoma cruzi*, the causative agent of Chagas disease. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical resource for researchers engaged in the discovery and development of new anti-infective therapies.

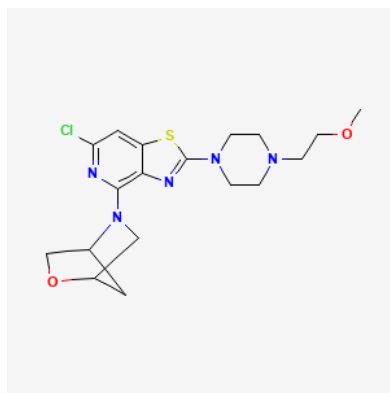
Chemical Structure and Properties

Anti-infective agent 4 is a bicyclic nitroimidazole compound. Its detailed chemical properties are summarized below.

Table 1: Chemical and Physical Properties of **Anti-infective Agent 4**

Property	Value	Reference
IUPAC Name	6-((4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)methyl)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]pyrazin-5-one	[1]
CAS Number	2738381-52-5	[1]
Molecular Formula	C ₂₁ H ₁₈ N ₄ O ₄	[1]
Molecular Weight	390.39 g/mol	[1]

Chemical Structure



[1]

Biological Activity

Anti-infective agent 4 has been identified as a potent inhibitor of *Trypanosoma cruzi*. Its biological activity has been characterized through both in vitro and in vivo studies.

Table 2: In Vitro Activity of **Anti-infective Agent 4** against *T. cruzi*

Assay	Cell Line	Parameter	Value	Reference
Antitrypanosomal Activity	<i>T. cruzi</i> amastigotes in 3T3 cells	IC ₅₀	0.016 µM	[1]
Cytotoxicity	3T3 cells	CC ₅₀	>37 µM	[1]
Selectivity Index	-	CC ₅₀ / IC ₅₀	>2312.5	[1]

Table 3: In Vivo Efficacy of **Anti-infective Agent 4**

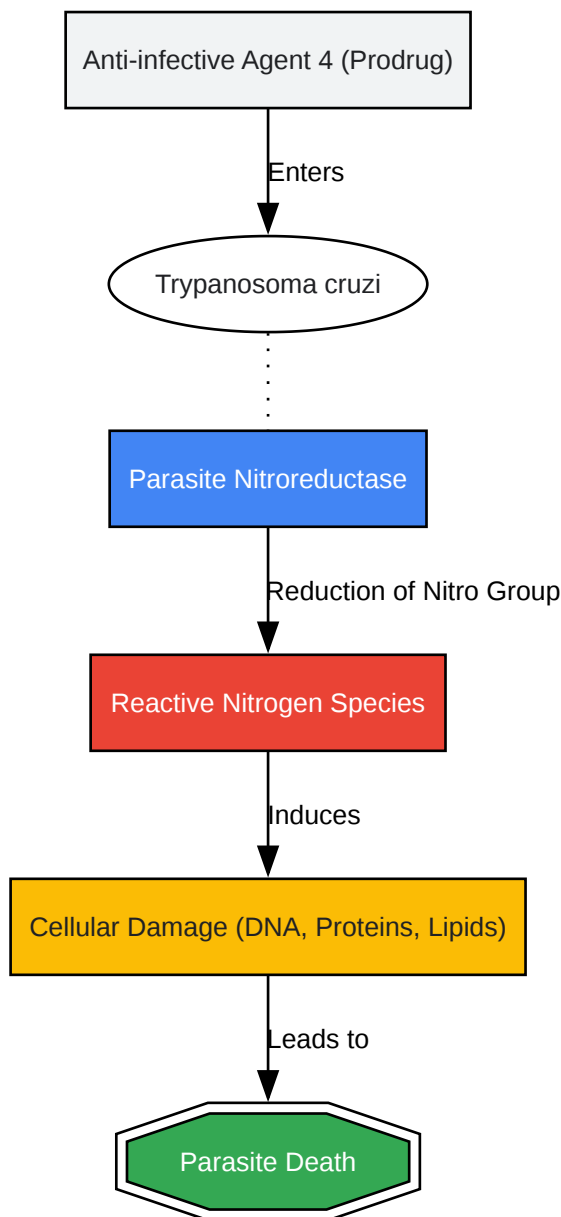
Animal Model	Parasite Strain	Dosage	Administration	Result	Reference
BALB/c mice	Bioluminescent T. cruzi CL Brener	50 mg/kg	Oral gavage, once daily for five days	>98-99% reduction in parasite burden	[1]

Mechanism of Action

The precise mechanism of action for **Anti-infective agent 4** has not been fully elucidated. However, as a member of the nitroimidazole class, it is hypothesized to act as a prodrug. The nitro group is believed to be enzymatically reduced within the parasite, leading to the formation of reactive nitrogen species. These radical species can induce cytotoxic effects through various pathways, including damage to DNA, proteins, and lipids, ultimately leading to parasite death.

Another proposed mechanism for related nitroimidazoles is the scavenging of essential thiols, such as trypanothione, which is critical for the parasite's antioxidant defense system. Depletion of trypanothione would lead to an increase in oxidative stress and subsequent cell death.

Hypothesized Mechanism of Action of Anti-infective Agent 4

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Caption: Hypothesized activation pathway of **Anti-infective Agent 4** in *Trypanosoma cruzi*.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Anti-infective agent 4**.

In Vitro Antitrypanosomal Activity Assay

- **Cell Culture:** Murine 3T3 fibroblasts are seeded in 96-well plates and incubated to allow for adherence.
- **Parasite Infection:** The adherent 3T3 cells are infected with transgenic *T. cruzi* expressing β -galactosidase.
- **Compound Application:** **Anti-infective agent 4** is dissolved in DMSO to create a stock solution, which is then serially diluted to final concentrations ranging from 0.1 nM to 100 μ M. These dilutions are added to the infected cell cultures.
- **Incubation:** The plates are incubated for 48 hours to allow for parasite proliferation and the anti-parasitic effects of the compound to manifest.
- **Lysis and Substrate Addition:** A solution of chlorophenol red- β -D-galactopyranoside (CPRG) in a non-ionic detergent buffer is added to lyse the cells and provide the substrate for β -galactosidase.
- **Data Acquisition:** The plates are incubated for a further period to allow for color development, and the absorbance is read at 570 nm using a microplate reader.
- **Data Analysis:** The IC_{50} value, representing the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

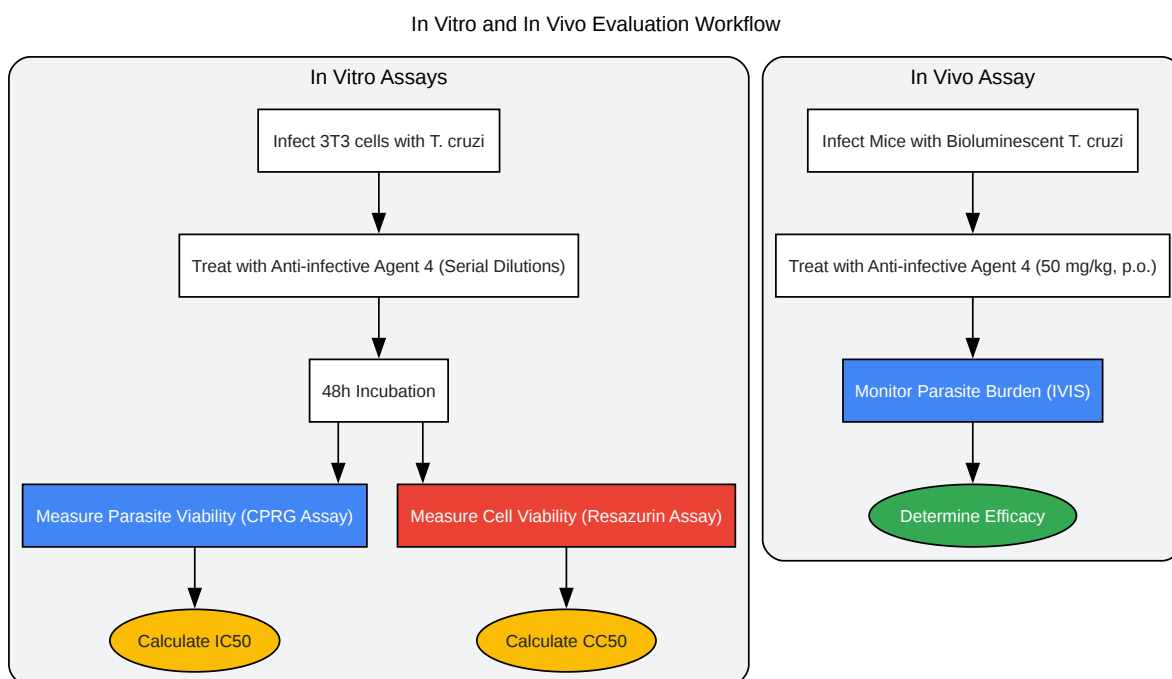
In Vitro Mammalian Cell Cytotoxicity Assay

- **Cell Seeding:** 3T3 cells are seeded in 96-well plates and incubated overnight.
- **Compound Application:** Serial dilutions of **Anti-infective agent 4** are added to the cells.
- **Incubation:** The plates are incubated for the same duration as the antitrypanosomal assay (48 hours).
- **Viability Assessment:** Cell viability is determined using a resazurin-based assay. Resazurin is added to the wells and incubated to allow viable cells to reduce it to the fluorescent product, resorufin.

- Data Acquisition: Fluorescence is measured using a microplate reader.
- Data Analysis: The CC_{50} value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vivo Efficacy in a Murine Model of Chagas Disease

- Animal Model: BALB/c mice are used for the in vivo studies.
- Infection: Mice are infected with a bioluminescent strain of *T. cruzi* (CL Brener).
- Treatment: **Anti-infective agent 4** is formulated for oral administration. A dose of 50 mg/kg is administered daily via oral gavage for a period of five consecutive days.
- Monitoring: Parasite burden is monitored throughout the experiment using in vivo imaging systems (IVIS) to detect the bioluminescent signal from the parasites.
- Data Analysis: The reduction in parasite burden is quantified by comparing the bioluminescent signal in the treated group to that of an untreated control group. The percentage reduction is calculated to determine the in vivo efficacy of the compound.



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Caption: Workflow for the evaluation of **Anti-infective Agent 4**.

Conclusion

Anti-infective agent 4 (compound 73) is a promising lead compound for the development of a new treatment for Chagas disease. Its high potency against *T. cruzi*, significant in vivo efficacy, and favorable selectivity index warrant further investigation. Future studies should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety profile in more extensive preclinical models.

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References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["Anti-infective agent 4" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12404897#anti-infective-agent-4-chemical-structure-and-properties>]

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